2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid
CAS No.: 898766-72-8
Cat. No.: VC2289053
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898766-72-8 |
|---|---|
| Molecular Formula | C12H11F3O3 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) |
| Standard InChI Key | XLPMRFDLCPFBMC-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |
| Canonical SMILES | CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Introduction
Chemical Identity and Nomenclature
2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid is a fluorinated organic compound with a carboxylic acid functional group. It is identified by the Chemical Abstracts Service (CAS) registry number 898766-72-8 . The compound is also known by several synonyms, including "Benzenebutanoic acid, 3,4,5-trifluoro-α,α-dimethyl-γ-oxo-" . The systematic nomenclature reflects its chemical structure, which consists of a butyric acid backbone with dimethyl substitution at the alpha position, a ketone group at the gamma position, and a trifluorophenyl group attached to the terminal carbon.
Molecular Information
The compound is characterized by the molecular formula C₁₂H₁₁F₃O₃, which corresponds to a molecular weight of 260.21 g/mol . The structure features a trifluorophenyl group with fluorine atoms at the 3, 4, and 5 positions, connected to a butanoic acid chain via a ketone bridge. The presence of two methyl groups at the 2-position of the butyric acid chain gives the compound its "dimethyl" designation. The carboxylic acid functional group provides acidic properties to the molecule.
Physical and Chemical Properties
2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid possesses distinct physicochemical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications and handling requirements.
Physicochemical Properties
A comprehensive data table of the known physicochemical properties of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid is presented below:
The relatively high LogP value of 2.78750 indicates moderate lipophilicity, suggesting that the compound has better solubility in organic solvents than in water . This property is significant for predicting its behavior in biological systems and its potential pharmaceutical applications. The polar surface area of 54.37 provides insight into the compound's ability to permeate cell membranes, which is relevant for drug development considerations.
Structural Characteristics
The molecular structure of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid features several distinct functional groups that contribute to its chemical reactivity and physical properties.
Functional Groups
The compound contains three primary functional groups:
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A carboxylic acid group (-COOH), which confers acidic properties
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A ketone group (C=O), which serves as an electrophilic center
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A trifluorophenyl group, which introduces fluorine atoms that significantly alter the electronic properties of the aromatic ring
The dimethyl substitution at the alpha position relative to the carboxylic acid group creates steric hindrance and affects the acid's reactivity. The three fluorine atoms at the 3, 4, and 5 positions of the phenyl ring enhance the electron-withdrawing effect on the aromatic system, potentially making the ketone group more electrophilic.
Structural Comparisons
The structure of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid can be related to its ethyl ester derivative, ethyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate (CAS: 898753-68-9) . The ester derivative has a molecular weight of 288.26 g/mol and shares the same carbon skeleton and fluorine substitution pattern . This relationship is important for understanding potential synthetic pathways and chemical transformations of the acid.
The synthesis of similar fluorinated compounds often involves alkylation reactions of appropriate precursors, followed by functional group transformations. For instance, the patent cited in search result describes a method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, which involves hydrolysis of a nitrile precursor with sodium hydroxide followed by acidification with dilute hydrochloric acid .
Related Synthetic Methods
Research on 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 1256815-03-8) indicates a high-yield synthetic pathway (91% yield) involving reaction with oxalyl chloride in dichloromethane under controlled temperature conditions . This approach might be adaptable for the synthesis of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid, with appropriate modifications to introduce the dimethyl groups at the alpha position.
Applications and Uses
Pharmaceutical Intermediates
Fluorinated organic compounds often serve as valuable intermediates in pharmaceutical synthesis due to the unique properties that fluorine substitution imparts to drug molecules. The presence of the trifluorophenyl group in 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid suggests potential applications in the synthesis of fluorinated pharmaceuticals. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins.
Chemical Building Blocks
The compound's functional groups (carboxylic acid and ketone) provide reactive sites for further chemical transformations, making it potentially useful as a building block for the synthesis of more complex molecules. The carboxylic acid group can undergo esterification, amidation, or reduction reactions, while the ketone group can participate in condensation reactions, reductions, or nucleophilic additions.
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